molecular formula C15H24N2 B7933664 N-Benzyl-N,N'-dimethyl-cyclohexane-1,4-diamine

N-Benzyl-N,N'-dimethyl-cyclohexane-1,4-diamine

Cat. No.: B7933664
M. Wt: 232.36 g/mol
InChI Key: NIKPZJGGRIYLMS-UHFFFAOYSA-N
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Description

N-Benzyl-N,N’-dimethyl-cyclohexane-1,4-diamine is an organic compound with the molecular formula C15H24N2. It is a derivative of cyclohexane, featuring a benzyl group and two dimethylamino groups attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,N’-dimethyl-cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine groups on the cyclohexane ring attack the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-N,N’-dimethyl-cyclohexane-1,4-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N’-dimethyl-cyclohexane-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines .

Scientific Research Applications

N-Benzyl-N,N’-dimethyl-cyclohexane-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Benzyl-N,N’-dimethyl-cyclohexane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzyl and dimethylamino groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N,N’-dimethyl-cyclohexane-1,4-diamine is unique due to the presence of both benzyl and dimethylamino groups, which confer specific chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-N-benzyl-1-N,4-N-dimethylcyclohexane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-16-14-8-10-15(11-9-14)17(2)12-13-6-4-3-5-7-13/h3-7,14-16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKPZJGGRIYLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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